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Hexanal, 3,3,5-trimethyl-

Cat. No.: B15442744
CAS No.: 68039-71-4
M. Wt: 142.24 g/mol
InChI Key: GNEQOLFOUYGYKZ-UHFFFAOYSA-N
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Description

Contextualizing Hexanal (B45976), 3,3,5-trimethyl- within Branched-Chain Aldehyde Chemistry

Branched-chain aldehydes are a class of organic compounds characterized by a carbonyl group at the end of a non-linear carbon chain. This structural feature significantly influences their reactivity, steric hindrance, and physical properties compared to their straight-chain counterparts. The branching in Hexanal, 3,3,5-trimethyl- specifically impacts its boiling point, solubility, and the way it participates in chemical reactions. ontosight.ai

These aldehydes are known for their characteristic reactivity, readily undergoing oxidation to form carboxylic acids, reduction to form alcohols, and nucleophilic addition reactions at the carbonyl carbon. The presence of methyl groups in close proximity to the aldehyde functional group in Hexanal, 3,3,5-trimethyl- can sterically hinder these reactions, leading to unique selectivity and reaction kinetics. This makes it a valuable substrate for studying the effects of steric bulk on reaction mechanisms and for the synthesis of complex, sterically hindered molecules.

The table below outlines some of the key chemical and physical properties of Hexanal, 3,3,5-trimethyl-.

PropertyValue
Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
IUPAC Name 3,3,5-trimethylhexanal
SMILES CC(C)CC(C)(C)CC=O
InChI Key GNEQOLFOUYGYKZ-UHFFFAOYSA-N
Data sourced from PubChem CID 106457 nih.gov

Significance of Hexanal, 3,3,5-trimethyl- in Contemporary Chemical, Materials, and Environmental Sciences

The distinct properties of Hexanal, 3,3,5-trimethyl- have led to its growing significance in several scientific fields. ontosight.ai

In chemical synthesis , it serves as a versatile intermediate. Its aldehyde group can be transformed into a wide array of other functional groups, making it a building block for more complex molecules. For instance, it can be used in the synthesis of perfumes, dyes, and polymers. ontosight.ai The steric hindrance provided by its methyl groups can be exploited to control the stereochemistry of certain reactions, a crucial aspect in the synthesis of fine chemicals and pharmaceuticals.

In materials science , the interest in compounds like Hexanal, 3,3,5-trimethyl- lies in their potential use as precursors for polymer synthesis. ontosight.ai The incorporation of branched structures into polymer chains can significantly alter the material's properties, such as its thermal stability, mechanical strength, and solubility. Research in this area explores how the specific branching pattern of this aldehyde can be translated into novel polymeric materials with tailored characteristics.

From an environmental science perspective, as a volatile organic compound (VOC), understanding the atmospheric chemistry and environmental fate of Hexanal, 3,3,5-trimethyl- is crucial. ontosight.ai VOCs are key precursors in the formation of tropospheric ozone and secondary organic aerosols, which have significant impacts on air quality and climate. Studying the photochemical degradation and reaction pathways of this specific branched-chain aldehyde helps in developing more accurate atmospheric models and in assessing its potential environmental impact. ontosight.ai

Overview of Key Research Trajectories for Hexanal, 3,3,5-trimethyl-

Current and future research on Hexanal, 3,3,5-trimethyl- is focused on several promising directions:

Novel Synthetic Methodologies: Developing more efficient and sustainable methods for the synthesis of Hexanal, 3,3,5-trimethyl- and its derivatives is a key area of investigation. This includes exploring catalytic routes that minimize waste and energy consumption.

Polymer Chemistry: A significant research trajectory involves the use of Hexanal, 3,3,5-trimethyl- as a monomer or modifying agent in polymerization reactions. The goal is to create new polymers with enhanced properties, such as improved thermal resistance or specific optical characteristics.

Atmospheric Chemistry and Environmental Fate: Detailed studies on the atmospheric oxidation mechanisms and lifetimes of Hexanal, 3,3,5-trimethyl- are ongoing. This research is vital for understanding its contribution to air pollution and for developing effective environmental regulations.

Analytical Method Development: As the compound finds more applications, there is a need for robust and sensitive analytical methods for its detection and quantification in various matrices. This includes the development of chromatographic techniques, such as the reverse-phase HPLC method, for its analysis. sielc.com

The continued exploration of these research avenues will undoubtedly uncover new applications and a deeper understanding of the fundamental chemistry of Hexanal, 3,3,5-trimethyl-.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O B15442744 Hexanal, 3,3,5-trimethyl- CAS No. 68039-71-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68039-71-4

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

3,3,5-trimethylhexanal

InChI

InChI=1S/C9H18O/c1-8(2)7-9(3,4)5-6-10/h6,8H,5,7H2,1-4H3

InChI Key

GNEQOLFOUYGYKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C)CC=O

Origin of Product

United States

Advanced Synthetic Methodologies and Pathways for Hexanal, 3,3,5 Trimethyl

Industrial-Scale Synthesis Strategies for Hexanal (B45976), 3,3,5-trimethyl-

The primary industrial method for producing Hexanal, 3,3,5-trimethyl- is through the hydroformylation of diisobutylene, often referred to as the oxo reaction. nih.gov This process involves the reaction of diisobutylene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst. google.com The resulting product is typically an isomeric mixture, with 3,5,5-trimethylhexanal (B1630633) being the predominant component, often at a purity of over 95%. nih.govevonik.com

Hydroformylation of Diisobutylene Precursors for Hexanal, 3,3,5-trimethyl-

The hydroformylation of diisobutylene is a cornerstone of industrial organic synthesis. nih.gov Specifically, the reaction of 2,4,4-trimethylpent-2-ene with hydrogen and carbon monoxide is a key process for preparing 3,5,5-trimethylhexanal. wipo.int This reaction is carried out in a reaction zone under specific temperature and pressure conditions, facilitated by a catalytic system. wipo.int The goal is to achieve high conversion of the diisobutylene precursor and high selectivity towards the desired 3,5,5-trimethylhexanal isomer.

Catalytic System Development for Efficient Hexanal, 3,3,5-trimethyl- Production

Homogeneous catalysis, particularly using rhodium-based catalysts, is prevalent in the industrial synthesis of 3,5,5-trimethylhexanal. google.commdpi.com These catalysts, often complexed with specific ligands, are soluble in the reaction medium, which allows for high activity and selectivity. mdpi.com A significant challenge in homogeneous catalysis is the separation and recovery of the expensive rhodium catalyst from the reaction products. mdpi.com To address this, approaches such as using thermoregulated phase-separable catalysts and supported catalysts on materials like N-doped silica (B1680970) are being explored. mdpi.comresearchgate.net

Ligand design plays a pivotal role in the performance of homogeneous metal catalysts. google.com The introduction of specific organic phosphine (B1218219) compounds, such as triphenylphosphine (B44618) oxide, in conjunction with other organic phosphine compounds, has been shown to significantly enhance the reactivity and effectiveness of the catalytic system. patsnap.comgoogle.com This allows for the synthesis of 3,5,5-trimethylhexanal under milder conditions with high substrate conversion and yield. google.com Organophosphite ligands have also been investigated for the low-pressure hydroformylation of diisobutylene. wipo.int Furthermore, the use of multidentate phosphite (B83602) ligands, including tridentate and tetradentate structures, has demonstrated high conversion rates of diisobutylene, albeit sometimes requiring longer reaction times. google.com

Optimizing reaction conditions is crucial for maximizing the efficiency of 3,5,5-trimethylhexanal synthesis. Key parameters that are manipulated include temperature, pressure, reaction time, and the molar ratio of reactants and catalyst components. google.comsigmaaldrich.com For the hydroformylation of diisobutylene, typical reaction temperatures range from 60 to 150 °C, with a preferred range of 90-120 °C. google.com The reaction pressure of the synthesis gas (CO and H₂) is generally maintained between 0.5 and 6 MPa. google.com The molar ratio of CO to H₂ is also a critical factor, with ratios of 1:1 to 1:4 being common. google.com The optimization process aims to find the ideal combination of these parameters to achieve the highest possible substrate conversion and yield of the desired product. nih.gov

Table 1: Optimized Reaction Conditions for Hydroformylation of Diisobutylene

ParameterRangePreferred RangeSource
Temperature60 - 150 °C90 - 120 °C google.com
Pressure0.5 - 6 MPa0.5 - 6 MPa google.com
CO:H₂ Molar Ratio1:1 to 1:41:1 to 1:2 google.com

Strategic Organic Synthesis Pathways Involving Hexanal, 3,3,5-trimethyl-

Hexanal, 3,3,5-trimethyl-, as a versatile aldehyde, serves as a starting material in various multi-step organic syntheses. savemyexams.comsavemyexams.com The aldehyde functional group allows for a range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules. savemyexams.com For instance, it can be used in the preparation of gem-dithiols through its reaction with hydrogen sulfide (B99878). chemicalbook.com The ability to participate in such reactions underscores its strategic importance in creating diverse organic compounds. savemyexams.comlibretexts.org

Retrosynthetic Analysis for Hexanal, 3,3,5-trimethyl-

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgnumberanalytics.com This process involves breaking down the target molecule through a series of "disconnections," which are the reverse of known chemical reactions. amazonaws.com The goal is to simplify the structure, often by disconnecting at functional groups or strategic bond locations. wikipedia.orgicj-e.org

For 3,3,5-trimethylhexanal, a primary disconnection point is the carbon-carbon bond between the carbonyl group and the adjacent carbon, as this represents a common bond-forming strategy in organic synthesis. youtube.com This leads to synthons, which are idealized fragments, and their corresponding synthetic equivalents, the actual reagents used in the synthesis. wikipedia.org

A plausible retrosynthetic pathway for 3,3,5-trimethylhexanal (IUPAC name: 3,3,5-trimethylhexanal) would involve the following disconnections: nih.gov

Disconnection of the Aldehyde: The aldehyde functional group can be traced back to the corresponding primary alcohol, 3,3,5-trimethylhexan-1-ol, through an oxidation reaction. youtube.com

Carbon-Carbon Bond Disconnections: The carbon skeleton can be broken down into smaller, more readily available fragments. A logical disconnection would be between C4 and C5, suggesting a coupling reaction between a four-carbon and a five-carbon fragment. Another key disconnection is at the C2-C3 bond, which could be formed via an aldol-type reaction.

This analysis reveals potential starting materials such as isobutylene (B52900) and isobutyraldehyde, which can be combined through various synthetic strategies to construct the target molecule.

Convergent and Linear Synthesis Approaches to Hexanal, 3,3,5-trimethyl-

Both convergent and linear strategies can be employed for the synthesis of 3,3,5-trimethylhexanal, each with its own advantages and disadvantages. chemistnotes.com

Synthesis ApproachDescriptionAdvantagesDisadvantages
Linear Synthesis Step-by-step assembly of the target molecule from a single starting material. chemistnotes.comnumberanalytics.comConceptually simple to plan.Lower overall yield, especially for multi-step syntheses. chemistnotes.comwikipedia.org
Convergent Synthesis Independent synthesis of fragments followed by their combination. chemistnotes.comwikipedia.orgHigher overall yield, more efficient. chemistnotes.comuniurb.itMay require more complex planning and synthesis of individual fragments.

Functional Group Interconversions and Advanced Transformations for Hexanal, 3,3,5-trimethyl- Precursors

The synthesis of 3,3,5-trimethylhexanal relies on a variety of functional group interconversions and advanced transformations to construct the carbon skeleton and introduce the final aldehyde functionality.

A key precursor to 3,3,5-trimethylhexanal is its corresponding alcohol, 3,3,5-trimethylhexan-1-ol. The oxidation of this primary alcohol to the aldehyde is a critical step. One method for this transformation is through the use of molecular oxygen at elevated temperatures, which can yield the corresponding carboxylic acid, 3,3,5-trimethylhexanoic acid, which can then be reduced. google.com

The synthesis of the carbon skeleton can be achieved through various C-C bond-forming reactions. For instance, the Grignard reaction, the Wittig reaction, or aldol (B89426) condensation reactions could be employed to couple smaller fragments. youtube.com Functional group interconversions, such as the conversion of a halide to a nitrile followed by reduction, can also be utilized to build the carbon chain and introduce the necessary functional groups. vanderbilt.edu

Derivatization and Further Synthetic Utility of Hexanal, 3,3,5-trimethyl- in Complex Molecule Construction

3,3,5-trimethylhexanal is not only a target molecule itself but also serves as a versatile building block for the synthesis of more complex molecules. chemdad.comguidechem.com

3,3,5-trimethylhexanal can be readily oxidized to its corresponding carboxylic acid, 3,3,5-trimethylhexanoic acid. google.com This carboxylic acid can then be converted to the more reactive acyl chloride, 3,3,5-trimethylhexanoyl chloride, by treatment with a chlorinating agent such as thionyl chloride. chemdad.comchemicalbook.com This acyl chloride is a key intermediate for further derivatization. chemicalbook.com

DerivativeStarting MaterialReagent
3,3,5-Trimethylhexanoic Acid3,3,5-TrimethylhexanalOxidizing Agent (e.g., molecular oxygen) google.com
3,3,5-Trimethylhexanoyl Chloride3,3,5-Trimethylhexanoic AcidThionyl Chloride chemdad.comchemicalbook.com

3,3,5-trimethylhexanoyl chloride is a potent acylating agent, meaning it can readily introduce the 3,3,5-trimethylhexanoyl group into other molecules. This reactivity is crucial for the synthesis of a variety of derivatives.

Amide Formation: It reacts with amines to form amides. This reaction is fundamental in the synthesis of many biologically active compounds and polymers.

Ester Formation: Reaction with alcohols yields esters. These esters can have applications as fragrances, plasticizers, and in other industrial products.

Thioester Formation: While less common, it can also react with thiols to form thioesters, which are important in various biochemical pathways.

The ability of 3,3,5-trimethylhexanal to be converted into these reactive derivatives underscores its importance as a versatile precursor in the construction of complex organic molecules. chemdad.com

Elucidation of Chemical Reactivity and Mechanistic Investigations of Hexanal, 3,3,5 Trimethyl

Fundamental Reaction Mechanisms of Hexanal (B45976), 3,3,5-trimethyl-

The reactivity of Hexanal, 3,3,5-trimethyl- is centered around its aldehyde functional group. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon atom, renders it susceptible to nucleophilic attack. wikipedia.org

Nucleophilic Addition Reactions of the Aldehyde Moiety in Hexanal, 3,3,5-trimethyl-

Nucleophilic addition is a characteristic reaction of aldehydes. wikipedia.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the pi bond and the formation of a tetrahedral intermediate. libretexts.org This reaction can be promoted by either basic or acidic conditions. In a basic medium, a strong nucleophile directly attacks the carbonyl carbon. libretexts.org Under acidic catalysis, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. libretexts.org

A common example of nucleophilic addition is the formation of cyanohydrins upon reaction with hydrogen cyanide. This reaction involves the addition of a cyanide ion to the carbonyl carbon. libretexts.org Another example is the addition of alcohols to form hemiacetals. libretexts.org These reactions are fundamental to understanding the chemical transformations of aldehydes like Hexanal, 3,3,5-trimethyl-.

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile Product
Cyanide (CN⁻) Cyanohydrin
Alcohol (R-OH) Hemiacetal
Water (H₂O) Hydrate (Gem-diol)
Grignard Reagent (R-MgX) Secondary Alcohol
Organolithium Reagent (R-Li) Secondary Alcohol

Reduction Pathways Involving Hexanal, 3,3,5-trimethyl-

The aldehyde group in Hexanal, 3,3,5-trimethyl- can be readily reduced to a primary alcohol, 3,3,5-trimethylhexan-1-ol. This transformation involves the addition of two hydrogen atoms across the carbon-oxygen double bond. libretexts.org Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). science-revision.co.uklibretexts.org

Both NaBH₄ and LiAlH₄ act as sources of hydride ions (H⁻). The reaction mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon. science-revision.co.ukchemistrysteps.com This is followed by protonation of the resulting alkoxide ion, typically by a solvent like water or alcohol, to yield the alcohol. libretexts.orglibretexts.org

Catalytic hydrogenation, using hydrogen gas (H₂) and a metal catalyst such as palladium, platinum, or nickel, can also be employed to reduce aldehydes. However, this method is less selective and may also reduce other unsaturated functional groups present in the molecule. science-revision.co.uk

Table 2: Common Reducing Agents for Aldehydes

Reagent Conditions Product
Sodium Borohydride (NaBH₄) Methanol (B129727), ethanol, or water Primary Alcohol
Lithium Aluminum Hydride (LiAlH₄) Dry ether, followed by aqueous workup Primary Alcohol
Hydrogen (H₂) with Metal Catalyst (Pd, Pt, Ni) Varies Primary Alcohol

Imine and Oxime Formation from Hexanal, 3,3,5-trimethyl-

Hexanal, 3,3,5-trimethyl- can react with primary amines to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The reaction is typically catalyzed by a trace amount of acid. masterorganicchemistry.com The formation of imines is a reversible process. libretexts.org

Similarly, the reaction of Hexanal, 3,3,5-trimethyl- with hydroxylamine (B1172632) (NH₂OH) yields an oxime. wikipedia.orgbyjus.com The mechanism is analogous to imine formation, involving nucleophilic attack by the nitrogen of hydroxylamine on the carbonyl carbon, followed by dehydration. youtube.com

Table 3: Formation of Imines and Oximes

Reactant Product
Primary Amine (R-NH₂) Imine (Schiff Base)
Hydroxylamine (NH₂OH) Oxime

Acid-Catalyzed Reactions of Aldehydes: Insights Applicable to Hexanal, 3,3,5-trimethyl-

Acid catalysis plays a significant role in several key reactions of aldehydes, influencing their reaction rates and mechanisms.

Aldol (B89426) Condensation Mechanisms Involving Aldehydes

The aldol condensation is a fundamental carbon-carbon bond-forming reaction for aldehydes that possess at least one alpha-hydrogen. byjus.comlibretexts.org Under acidic conditions, the reaction proceeds through an enol intermediate. wikipedia.orgbyjus.com The acid catalyst first protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. allen.in A second molecule of the aldehyde then tautomerizes to its enol form, which acts as a nucleophile and attacks the protonated carbonyl carbon of the first molecule. byjus.commasterorganicchemistry.com The resulting β-hydroxy aldehyde, or aldol addition product, can then undergo dehydration, often facilitated by heat, to form an α,β-unsaturated aldehyde. libretexts.orglibretexts.org The formation of the conjugated system provides a driving force for this elimination step. organic-chemistry.org

In a crossed aldol condensation, two different aldehydes react. wikipedia.org To obtain a single major product, one of the aldehydes should lack α-hydrogens, making it incapable of self-condensation. wikipedia.org

Hemiacetal and Trimer Formation Pathways

In the presence of an acid catalyst, aldehydes react with alcohols to form hemiacetals. wikipedia.org The acid protonates the carbonyl oxygen, activating the carbonyl group toward nucleophilic attack by the alcohol. libretexts.orgjove.com The resulting intermediate then loses a proton to form the hemiacetal. jove.com Hemiacetals are generally unstable and exist in equilibrium with the starting aldehyde and alcohol, though cyclic hemiacetals, particularly five- and six-membered rings, are often more stable. libretexts.orgwikipedia.org

Some aldehydes can undergo acid-catalyzed trimerization to form cyclic trimers. For instance, acetaldehyde (B116499) can be converted to paraldehyde, a cyclic trimer, in the presence of a mineral acid catalyst. google.com This reaction is reversible. acs.orgacs.org Studies have shown that under specific conditions, such as within the confines of a zeolite, the acid-catalyzed cyclotrimerization of acetaldehyde can proceed with high selectivity. acs.orgresearchgate.net While specific studies on the trimerization of Hexanal, 3,3,5-trimethyl- are not detailed, the general principle of acid-catalyzed trimerization of aldehydes is a relevant area of its potential reactivity.

Gas-Phase and Atmospheric Reaction Mechanisms of Hexanal, 3,3,5-trimethyl-

The atmospheric fate and reactivity of aldehydes are of significant interest due to their role in tropospheric chemistry, including the formation of ozone and secondary organic aerosols (SOA). As an oxygenated volatile organic compound (OVOC), 3,3,5-trimethylhexanal is expected to undergo various gas-phase reactions, primarily initiated by photolysis and attack by atmospheric oxidants.

Autoxidation Chain Reactions of Aldehydes, exemplified by Hexanal

Autoxidation is a process of oxidation by atmospheric oxygen without the involvement of flame or a spark. wikipedia.org For aldehydes, this process typically proceeds through a free-radical chain reaction, leading to the formation of carboxylic acids and other oxygenated products. researchgate.net This gradual degradation is a key process in the atmosphere. wikipedia.org The general mechanism, often referred to as the basic autoxidation scheme (BAS), involves three main stages: initiation, propagation, and termination. wikipedia.org

Initiation: The reaction is initiated by the formation of a radical. In the context of aldehydes, this often involves the abstraction of the relatively weak aldehydic hydrogen atom by an existing radical species (like the hydroxyl radical, •OH) to form an acyl radical (R-C•=O).

Propagation: The acyl radical (B) rapidly reacts with molecular oxygen (O₂) to form an acylperoxy radical (C). This acylperoxy radical can then abstract a hydrogen atom from another aldehyde molecule (A) to form a peroxy acid (D) and a new acyl radical (B), thus propagating the chain. researchgate.net

Termination: The chain reaction is terminated when two radical species combine to form a non-radical product.

The autoxidation of aldehydes is autocatalytic, meaning the reaction rate increases over time as the products, particularly hydroperoxides, can decompose to form more radicals, further initiating the reaction. wikipedia.org

A joint theoretical and experimental analysis of the autoxidation of hexanal, a structural isomer of 3,3,5-trimethylhexanal, reveals that the process is a significant source of secondary aerosol precursors. The oxidation is primarily initiated by the hydroxyl radical (•OH), which abstracts a hydrogen atom. This abstraction can occur at the aldehydic carbon (C1) or at other positions on the carbon chain. The resulting radical then undergoes autoxidation, a sequence of intramolecular hydrogen shifts and molecular oxygen additions, to produce highly oxygenated organic molecules (HOMs). nih.gov This process highlights the importance of aldehyde autoxidation in atmospheric chemistry. nih.gov

Table 1: General Mechanism of Aldehyde Autoxidation

Step Reaction Description
Initiation RCHO + Initiator → RC•(O) + Initiator-H Formation of an acyl radical.
Propagation RC•(O) + O₂ → RC(O)OO• The acyl radical reacts with oxygen to form an acylperoxy radical. researchgate.net
RC(O)OO• + RCHO → RC(O)OOH + RC•(O) The acylperoxy radical abstracts a hydrogen from another aldehyde molecule, forming a peroxy acid and regenerating the acyl radical. researchgate.net
Product Formation RC(O)OOH → RC(O)OH + other products The peroxy acid can decompose or react further to form the final carboxylic acid product.
Termination 2 Radicals → Non-radical species Combination of two radical species to terminate the chain reaction.

Hydroxyl Radical (OH) Initiated Oxidation Kinetics of Hexanal, 3,3,5-trimethyl-

The primary daytime oxidant in the troposphere is the hydroxyl radical (•OH). Its reaction with volatile organic compounds (VOCs) is a major degradation pathway. For aldehydes, the reaction with •OH can proceed via two main channels: hydrogen abstraction from the aldehydic group or hydrogen abstraction from the alkyl chain.

Quantum chemical calculations on higher aldehydes have shown that the autoxidation of the resulting carbonyl organic peroxy radicals (R(CO)O₂) can be a significant OH regeneration pathway, which has been previously underestimated in atmospheric models. nih.gov

Table 2: Rate Constants for the Gas-Phase Reaction of OH Radicals with Various Aldehydes at Room Temperature

Aldehyde Formula k (cm³ molecule⁻¹ s⁻¹)
Acetaldehyde CH₃CHO 1.5 x 10⁻¹¹
Propanal CH₃CH₂CHO 2.0 x 10⁻¹¹
Butanal CH₃(CH₂)₂CHO 2.5 x 10⁻¹¹
Isobutanal (CH₃)₂CHCHO 2.8 x 10⁻¹¹
Pentanal CH₃(CH₂)₃CHO 3.0 x 10⁻¹¹
Hexanal CH₃(CH₂)₄CHO 3.4 x 10⁻¹¹

Note: These are representative values from the literature and are provided for comparative purposes. Specific values can vary depending on experimental conditions. The rate constant for 3,3,5-trimethylhexanal is expected to be in a similar range, likely influenced by its branched structure.

Photodissociation and UV Photolysis Mechanisms of Hexanal, 3,3,5-trimethyl-

In addition to reaction with oxidants, aldehydes can be removed from the atmosphere by photolysis, the process of being broken down by sunlight. Aldehydes absorb ultraviolet (UV) radiation in the actinic region (290-400 nm), which can lead to the cleavage of chemical bonds. The primary photochemical processes for aldehydes are the Norrish Type I and Norrish Type II reactions.

Norrish Type I Cleavage: This involves the homolytic cleavage of the C-C bond adjacent to the carbonyl group, forming two radical fragments. For an aldehyde, this results in an alkyl radical and a formyl radical (HCO•).

R-CHO + hν → R• + HCO•

Norrish Type I Cleavage (alternative): Cleavage of the C-H bond of the aldehyde group can also occur.

R-CHO + hν → RCO• + H•

Norrish Type II Cleavage: This pathway is available to aldehydes that have a hydrogen atom on the gamma-carbon (γ-carbon). It involves an intramolecular hydrogen abstraction by the excited carbonyl oxygen, leading to the formation of an enol and an alkene.

While specific photodissociation studies for 3,3,5-trimethylhexanal were not found in the reviewed literature, its structure suggests that both Norrish Type I and Type II pathways are possible. The presence of a hydrogen atom at the γ-position (C5) would allow for a Norrish Type II reaction. The relative importance of these pathways depends on factors like the wavelength of light and the specific structure of the molecule.

Formation of Highly Oxygenated Organic Molecules (HOMs) from Aldehyde Oxidation

Recent atmospheric research has highlighted the importance of highly oxygenated organic molecules (HOMs) in the formation and growth of secondary organic aerosols (SOA). HOMs are large molecules with a high oxygen-to-carbon ratio, formed through the gas-phase autoxidation of volatile organic compounds. nih.gov

The oxidation of aldehydes, including branched structures like 3,3,5-trimethylhexanal, can be a significant source of HOMs. The process is initiated by reaction with an oxidant like •OH, forming a peroxy radical (RO₂). This RO₂ radical can then undergo a series of intramolecular hydrogen shifts (H-shifts), where a hydrogen atom from another part of the molecule moves to the peroxy radical site. This isomerization is followed by the rapid addition of molecular oxygen (O₂) to the new radical site, forming a more oxygenated peroxy radical. This cycle of H-shifts and O₂ additions can repeat several times, leading to the formation of a HOM with multiple hydroperoxide and other oxygen-containing functional groups.

Studies on hexanal have shown that both aldehydic and non-aldehydic H-abstraction channels contribute to the formation of HOMs through autoxidation. This indicates that larger aldehydes are important precursors for atmospheric aerosols.

Catalyst Influence on Hexanal, 3,3,5-trimethyl- Reactions

Acidic and Basic Catalysis in Aldehyde Transformations

Aldehydes undergo a variety of reactions that can be catalyzed by both acids and bases. These transformations are fundamental in organic synthesis and can also be relevant in specific environmental contexts, such as in atmospheric aerosols where acidic or basic components may be present.

Acid Catalysis: In the presence of an acid, the carbonyl oxygen of the aldehyde can be protonated. orgosolver.com This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by weak nucleophiles. orgosolver.com Common acid-catalyzed reactions for aldehydes include:

Hydration: Reversible addition of water to the carbonyl group to form a geminal diol (hydrate). libretexts.org Acid catalysis speeds up this reaction by making the carbonyl more electrophilic. libretexts.org

Acetal (B89532) Formation: Reaction with alcohols to form hemiacetals and then acetals. This is a reversible reaction, and the removal of water is typically required to drive the equilibrium towards the acetal product. orgosolver.com

Base Catalysis: Bases can catalyze aldehyde reactions in two primary ways: by deprotonating the α-carbon to form a nucleophilic enolate or by providing a strong nucleophile (like the hydroxide (B78521) ion) that can directly attack the carbonyl carbon. orgosolver.com Common base-catalyzed reactions include:

Hydration: The hydroxide ion (OH⁻) is a much stronger nucleophile than water and can directly attack the carbonyl carbon, leading to the formation of a gem-diol. libretexts.org

Aldol Condensation: Aldehydes with at least one α-hydrogen can undergo aldol addition and condensation in the presence of a base. The base removes an α-hydrogen to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of another aldehyde molecule.

Cannizzaro Reaction: Aldehydes with no α-hydrogens can undergo a disproportionation reaction in the presence of a strong base to yield a primary alcohol and a carboxylic acid salt.

For 3,3,5-trimethylhexanal, the presence of α-hydrogens at the C2 position means it can undergo base-catalyzed reactions like the aldol condensation.

Table 3: Overview of Acidic and Basic Catalysis on Aldehydes

Catalyst Type General Mechanism Example Reactions
Acid Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon. orgosolver.com Hydration (gem-diol formation) libretexts.org, Acetal/Hemiacetal formation orgosolver.com
Base Deprotonation of the α-carbon to form an enolate, or direct nucleophilic attack on the carbonyl carbon. orgosolver.com Hydration (gem-diol formation) libretexts.org, Aldol addition/condensation, Cannizzaro reaction

Transition Metal Catalysis in Aldehyde-Related Processes

The chemical reactivity of Hexanal, 3,3,5-trimethyl- is significantly influenced by transition metal catalysis, which plays a pivotal role in both its synthesis and subsequent transformations. These catalytic processes are fundamental in industrial chemistry for the production of valuable downstream products. The primary transition metal-catalyzed reaction associated with Hexanal, 3,3,5-trimethyl- is its synthesis via the hydroformylation of diisobutylene. Furthermore, the aldehyde functional group serves as a versatile handle for various other transition metal-mediated reactions, including oxidation and reduction.

The hydroformylation of diisobutylene, an oxo synthesis process, is a prominent industrial method for producing 3,5,5-trimethylhexanal (B1630633). nih.gov This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene. Rhodium-based catalysts, often in conjunction with phosphine (B1218219) ligands, are widely employed due to their high activity and selectivity under milder conditions compared to cobalt-based systems. acs.orgwikipedia.org The choice of ligands is critical as it influences the electronic and steric environment of the metal center, thereby affecting the catalyst's performance. acs.org

A key aspect of these catalytic systems is their stability and efficiency. Research has focused on developing catalyst systems that are not only highly active but also stable and easy to separate from the reaction products, which is crucial for industrial applications. nih.govgoogle.com For instance, the use of a rhodium/triphenylphosphine (B44618) oxide system, enhanced with other organic phosphine compounds, has been shown to improve reaction activity and stability, allowing for high substrate conversion and yield under relatively mild conditions. google.com

Detailed Research Findings in Hydroformylation

Recent research has explored various catalyst systems to optimize the hydroformylation of diisobutylene. A notable example involves a thermoregulated phase-separable catalyst system using a non-ionic phosphine ligand, P[p-C6H4O(CH2CH2O)nH]3 (PETPP, n=10), with RhCl3·3H2O. This system demonstrated high efficiency and could be recycled multiple times without a significant loss of activity. Under optimized conditions, a diisobutylene conversion of 93.1% and an aldehyde yield of 82.5% were achieved. researchgate.net

Another study detailed in a patent application describes a catalytic system comprising a metal catalyst, triphenylphosphine oxide, and an additional organic phosphine compound. This system is highlighted for its stability and high efficiency. In one example, using hydrogenated carbonyltris(triphenylphosphine) rhodium as the catalyst, a diisobutylene conversion of 94.5% and a 3,5,5-trimethylhexanal yield of 90.2% were reported. By adjusting the syngas (CO:H2) ratio to 1:2, the conversion and yield were further increased to 97% and 92.2%, respectively. google.comvanderbilt.edu

Interactive Data Table: Performance of Transition Metal Catalysts in the Hydroformylation of Diisobutylene

Catalyst SystemLigand(s)Temperature (°C)Pressure (MPa)Diisobutylene Conversion (%)Aldehyde Yield (%)Source(s)
RhCl3·3H2OP[p-C6H4O(CH2CH2O)10]3 (PETPP)1005.093.182.5 researchgate.net
Hydrogenated carbonyltris(triphenylphosphine) rhodiumTriphenylphosphine Oxide, Organic Phosphine Compound90-1200.5-6.094.590.2 google.comvanderbilt.edu
Rhodium-based catalystTriphenylphosphine Oxide, Organic Phosphine Compound90-1200.5-6.097.092.2 google.comvanderbilt.edu

Mechanistic Investigations of Hydroformylation

The generally accepted mechanism for rhodium-catalyzed hydroformylation, known as the Heck-Breslow mechanism, involves a series of steps within a catalytic cycle. wikipedia.org The cycle is initiated by a 16-electron rhodium-hydride species. An olefin coordinates to the rhodium center, followed by insertion into the Rh-H bond to form a rhodium-alkyl intermediate. Subsequent coordination of carbon monoxide and its insertion into the rhodium-carbon bond generates a rhodium-acyl complex. The cycle is completed by oxidative addition of hydrogen and subsequent reductive elimination of the aldehyde product, regenerating the initial rhodium-hydride catalyst. wikipedia.org The regioselectivity of the reaction, determining the formation of linear versus branched aldehydes, is a critical aspect influenced by the steric and electronic properties of the phosphine ligands. acs.org

Other Aldehyde-Related Processes

Beyond its synthesis, the aldehyde functionality of Hexanal, 3,3,5-trimethyl- allows for a variety of other transition metal-catalyzed transformations.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3,5,5-trimethylhexanoic acid. This transformation can be achieved using molecular oxygen in the presence of transition metal catalysts. For example, compounds of manganese, such as manganous acetate, can catalyze this oxidation. fishersci.ca

Reduction (Hydrogenation): The catalytic hydrogenation of the aldehyde group yields the corresponding primary alcohol, 3,5,5-trimethylhexanol. While specific studies on the hydrogenation of Hexanal, 3,3,5-trimethyl- are not abundant in the provided search results, the hydrogenation of similar branched aldehydes is a well-established process. Typically, this is carried out using catalysts such as nickel (e.g., Raney nickel) or palladium on a carbon support (Pd/C) under a hydrogen atmosphere. nih.govnih.gov

Decarbonylation: This reaction involves the removal of the carbonyl group to form an alkane. Transition metal complexes, notably Wilkinson's catalyst (RhCl(PPh3)3), are known to catalyze the decarbonylation of aldehydes. acs.orgbg.ac.rs This process proceeds through the formation of a metal acyl hydride intermediate. wikipedia.org

Aldol Condensation and C-C Bond Formation: The aldehyde can participate in C-C bond-forming reactions, such as the aldol condensation. While often base- or acid-catalyzed, transition metal complexes can also mediate such reactions. nih.govnih.gov For instance, sequential aldol condensation followed by transition metal-catalyzed addition reactions of arylboronic acids can lead to the formation of β-arylated ketones. nih.gov

Advanced Analytical and Characterization Techniques for Hexanal, 3,3,5 Trimethyl

Chromatographic Methodologies for Hexanal (B45976), 3,3,5-trimethyl- Analysis

Chromatography is a cornerstone of modern analytical chemistry, providing the means to separate complex mixtures into their individual components. For a volatile compound like Hexanal, 3,3,5-trimethyl-, both gas and liquid chromatography play crucial roles in its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis of Hexanal, 3,3,5-trimethyl-

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. In the context of Hexanal, 3,3,5-trimethyl- analysis, GC-MS allows for both its definitive identification based on its mass spectrum and precise quantification.

The principle of GC-MS involves introducing a sample into a heated injector, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column's stationary phase interacts differently with various compounds in the sample, leading to their separation based on factors like boiling point and polarity. As each separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, is used for identification.

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that is often coupled with GC-MS for the analysis of volatile and semi-volatile compounds in various matrices, including air, water, and food. SPME utilizes a fused-silica fiber coated with a polymeric stationary phase. This fiber is exposed to the sample, and analytes partition between the sample matrix and the fiber coating. After a specific extraction time, the fiber is retracted and inserted directly into the hot injector of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for analysis.

The coupling of SPME with GC-MS offers several advantages for the analysis of Hexanal, 3,3,5-trimethyl-, including simplicity, speed, and the ability to concentrate the analyte, thereby increasing sensitivity. The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte.

A study on volatile carbonyl compounds in virgin olive oil demonstrated the effectiveness of SPME-GC, achieving good linearity and repeatability. nih.gov While this study did not specifically mention Hexanal, 3,3,5-trimethyl-, the methodology is applicable to aldehydes of similar structure and volatility.

For exceedingly complex samples containing numerous volatile compounds, comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in separation power compared to conventional one-dimensional GC. nih.gov In GCxGC, two columns with different stationary phase selectivities are connected in series via a modulator. copernicus.org The modulator traps small, sequential portions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a very fast separation. copernicus.org This process creates a two-dimensional chromatogram with significantly increased peak capacity and resolution. nih.govcopernicus.org

GCxGC is particularly advantageous for resolving isomers and compounds that co-elute in a single-column separation. researchgate.net The structured nature of GCxGC chromatograms, where compounds of a similar chemical class often appear in specific regions of the separation plane, aids in their identification. researchgate.netnih.gov This technique, often paired with a time-of-flight mass spectrometer (TOF-MS) for fast data acquisition, is a powerful tool for the detailed characterization of complex volatile profiles where Hexanal, 3,3,5-trimethyl- might be a minor but significant component. nih.govresearchgate.net

Table 1: Comparison of GC-based Analytical Techniques

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Solid Phase Microextraction (SPME)-GC-MSComprehensive Two-Dimensional Gas Chromatography (GCxGC)-MS
Principle Separation by volatility/polarity, detection by mass.Analyte pre-concentration on a coated fiber followed by GC-MS.Two sequential columns with different selectivities for enhanced separation. copernicus.org
Primary Application Qualitative and quantitative analysis of volatile compounds.Trace analysis of volatiles in various matrices.Analysis of highly complex mixtures with co-eluting compounds. nih.gov
Key Advantage High sensitivity and specificity.Solvent-free, simple, and enhances sensitivity.Superior peak capacity and resolution. nih.govnih.gov
Consideration Requires volatile and thermally stable analytes.Fiber selection is crucial for optimal extraction.More complex instrumentation and data analysis.

High-Performance Liquid Chromatography (HPLC) for Hexanal, 3,3,5-trimethyl- and its Derivatives

While GC is often the preferred method for analyzing volatile aldehydes, high-performance liquid chromatography (HPLC) offers a viable alternative, particularly when dealing with non-volatile derivatives or when the sample matrix is not amenable to GC analysis. researchgate.net For direct analysis of aldehydes by HPLC, a derivatization step is typically required to create a chromophoric or fluorophoric derivative that can be readily detected by UV or fluorescence detectors. thermofisher.comauroraprosci.com A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with carbonyl compounds to form stable, colored hydrazones. thermofisher.comauroraprosci.com

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC. It utilizes a non-polar stationary phase (typically C18) and a polar mobile phase. For the analysis of DNPH-derivatized aldehydes, a gradient elution is often employed, starting with a more polar mobile phase and gradually increasing the proportion of the less polar organic solvent (e.g., acetonitrile (B52724) or methanol) to elute the derivatives in order of increasing hydrophobicity. thermofisher.comnih.gov

A specific RP-HPLC method has been described for the analysis of Hexanal, 3,3,5-trimethyl-. sielc.com This method uses a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid, demonstrating that direct analysis without derivatization is also possible under certain conditions. sielc.com For mass spectrometry (MS) compatible methods, formic acid can be used in place of phosphoric acid. sielc.com

Table 2: Example of an RP-HPLC Method for Hexanal, 3,3,5-trimethyl-

ParameterConditionReference
Column Newcrom R1 sielc.com
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com
Note For MS compatibility, phosphoric acid can be replaced with formic acid. sielc.com

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. nih.govacs.org UPLC systems are designed to operate at much higher pressures to effectively pump the mobile phase through the densely packed columns.

UPLC methods are particularly beneficial for the analysis of complex mixtures of derivatized aldehydes, offering improved separation of closely related isomers and a substantial reduction in analysis time. A study on volatile carbonyl compounds in olive oil using UHPLC (an equivalent term for UPLC) after DNPH derivatization showed excellent linearity, repeatability, and low limits of detection for various aldehydes. nih.govacs.org The principles of this method can be directly applied to the analysis of derivatized Hexanal, 3,3,5-trimethyl-. The use of smaller particle columns (e.g., 3 µm) is also noted as a way to achieve faster UPLC applications for Hexanal, 3,3,5-trimethyl-. sielc.com

Advanced Spectroscopic and Sensor-Based Characterization

Modern analytical chemistry employs a suite of powerful techniques for the detailed characterization of aldehydes. Spectroscopic methods probe the molecular structure based on the interaction with electromagnetic radiation, while specialized sensors can offer real-time, selective detection of target analytes.

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. researchgate.net For aldehydes, FTIR is particularly effective due to the presence of distinct absorption bands corresponding to the carbonyl (C=O) and aldehydic carbon-hydrogen (C-H) bonds. spectroscopyonline.com The appearance of a strong C=O stretching band is a clear indicator of a carbonyl-containing compound. libretexts.org

The exact position of the C=O absorption provides valuable information about the molecular structure. Saturated aliphatic aldehydes, such as Hexanal, 3,3,5-trimethyl-, typically exhibit a C=O stretching vibration near 1730 cm⁻¹. pressbooks.pub Conjugation with a double bond or an aromatic ring can lower this frequency by approximately 25-30 cm⁻¹. libretexts.org

A uniquely identifying feature for aldehydes is the aldehydic C-H stretch. This involves the hydrogen atom bonded directly to the carbonyl group. This bond gives rise to characteristic absorptions in the region of 2700-2860 cm⁻¹. pressbooks.pub Often, two distinct peaks appear due to a phenomenon known as Fermi resonance, where the C-H stretching vibration couples with an overtone of the C-H bending vibration. spectroscopyonline.com This pair of peaks, one around 2820 cm⁻¹ and another near 2720 cm⁻¹, combined with the strong C=O stretch, serves as a definitive diagnostic pattern for identifying an aldehyde functional group. spectroscopyonline.comlibretexts.org

Table 1: Characteristic FTIR Absorption Frequencies for Aldehydes

Functional GroupVibration TypeTypical Absorption Range (cm⁻¹)Notes
Carbonyl (C=O)Stretch1730Characteristic of saturated aliphatic aldehydes. pressbooks.pub
Carbonyl (C=O)Stretch1705For aldehydes conjugated with an aromatic ring or double bond. pressbooks.pub
Aldehydic (C-H)Stretch2700-2760 and 2800-2860Two characteristic absorptions that distinguish aldehydes from ketones. pressbooks.pub
Aldehydic (C-H)Stretch2720Often appears as a shoulder peak; part of the Fermi resonance doublet. libretexts.org

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elucidating the structure of compounds. researchgate.net Advanced MS techniques, such as Tandem Mass Spectrometry (MS/MS or Tandem MS) and Time-of-Flight Mass Spectrometry (TOF-MS), offer enhanced capabilities for analyzing complex mixtures and identifying specific molecules like Hexanal, 3,3,5-trimethyl-.

Time-of-Flight Mass Spectrometry (TOF-MS) operates by accelerating ions through a field-free tube. The time it takes for an ion to travel the length of the tube is measured; lighter ions travel faster than heavier ones. researchgate.net This technique allows for rapid analysis, often on the order of microseconds. promega.jp When combined with ionization methods like Matrix-Assisted Laser Desorption/Ionization (MALDI), it becomes a powerful tool for analyzing biomolecules and other organic compounds. promega.jp Modern TOF instruments can achieve high mass resolving power, which is critical for separating compounds with very similar masses. uni-giessen.de

Tandem Mass Spectrometry (TOF-TOF or other MS/MS configurations) adds another layer of specificity. In this technique, a precursor ion of a specific mass-to-charge ratio is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are then analyzed by a second mass spectrometer. nih.gov This process provides detailed structural information about the precursor ion. nih.gov A multiple-reflection time-of-flight mass spectrometer (MR-TOF-MS) can achieve ultra-high resolution, allowing for the separation of isobaric molecules (molecules with the same nominal mass but different elemental compositions). uni-giessen.de Such instruments can reach a mass resolving power of up to 300,000 and a mass accuracy of 0.3 ppm, enabling the confident identification of elemental compositions. uni-giessen.de

Quartz Crystal Microbalance (QCM) sensors are highly sensitive mass-sensing devices capable of detecting mass changes at the nanogram level. acs.org The core of a QCM sensor is an AT-cut quartz crystal wafer that resonates at a specific frequency. When a substance adsorbs onto the sensor's surface, the total mass increases, causing a measurable decrease in the resonance frequency. acs.org To achieve selectivity for a target analyte like an aldehyde, the QCM surface is coated with a recognition layer.

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have binding sites that are complementary in shape, size, and chemical functionality to a specific template molecule. mdpi.comnih.gov By using an aldehyde as the template during the polymerization process, a MIP can be created with cavities that selectively rebind that aldehyde. rsc.org

The combination of MIPs and QCM technology results in a highly selective and sensitive gas sensor. mdpi.com For instance, a MIP-QCM sensor developed for formaldehyde (B43269) detection demonstrated high selectivity for formaldehyde over other aldehydes like propionaldehyde (B47417) and benzaldehyde. rsc.orgsemanticscholar.org The sensor's response is optimized by controlling parameters such as the pH and the amount of MIP applied to the QCM electrode. semanticscholar.org These sensors offer a rapid, low-cost, and stable method for monitoring specific aldehydes in various environments. nih.gov

Table 2: Performance of a MIP-QCM Sensor for Formaldehyde Detection

ParameterValue/FindingReference
Target AnalyteFormaldehyde (HCHO) rsc.org
Functional MonomerAcrylamide rsc.org
Cross-Linking AgentPentaerythritol triacrylate rsc.org
Lowest Detection Limit10.72 ng/mL rsc.org
SelectivityHigher selectivity for HCHO than for propionaldehyde and benzaldehyde. semanticscholar.org
Optimal pH7 semanticscholar.org

Chemometric Approaches in Analyzing Volatile Compounds Including Hexanal, 3,3,5-trimethyl-

The analysis of volatile compounds, especially from natural sources or food products, often involves highly complex data sets generated by instruments like Gas Chromatography-Mass Spectrometry (GC-MS). bohrium.comnih.gov A single sample can contain hundreds of different volatile compounds, resulting in complex chromatograms with overlapping peaks and baseline drift. nih.gov Chemometrics employs mathematical and statistical methods to extract meaningful information from this complex chemical data. researchgate.net

Techniques such as Principal Component Analysis (PCA) and multivariate curve resolution–alternating least squares (MCR-ALS) are used to simplify and interpret the data. nih.govresearchgate.net PCA can help to identify patterns and categorize samples based on their volatile profiles. MCR-ALS is particularly useful for resolving co-eluting or overlapping peaks in a chromatogram, allowing for the estimation of the relative concentrations and mass spectra of individual components that would otherwise be unquantifiable. nih.gov

Chemometric approaches are essential for optimizing analytical methods, such as headspace solid-phase microextraction (HS-SPME), by systematically evaluating the influence of various experimental parameters (e.g., extraction temperature, time, salt concentration) to achieve the highest extraction efficiency. researchgate.net By applying experimental designs like factorial and central composite designs, researchers can develop robust and optimized methods for the analysis of VOCs. These statistical tools are invaluable for identifying key volatile compounds (biomarkers) that differentiate between samples, thereby enhancing the power of analytical techniques in quality control, authentication, and flavor analysis. bohrium.comresearchgate.net

Theoretical and Computational Chemistry Studies of Hexanal, 3,3,5 Trimethyl

Quantum Chemical Calculations for Hexanal (B45976), 3,3,5-trimethyl-

Quantum chemical calculations are fundamental to predicting the behavior of molecules from first principles. These methods would allow for a detailed exploration of the electronic structure and energy of Hexanal, 3,3,5-trimethyl-.

Ab Initio Wave Function-Based Methods for Electron Correlation

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a more accurate description of electron correlation than standard DFT. These methods are computationally more demanding but are often used as a benchmark for more approximate methods. For Hexanal, 3,3,5-trimethyl-, these calculations would yield highly accurate energies and properties, crucial for detailed mechanistic studies. Studies on other aldehydes have utilized high-level methods like CCSD(T) to achieve high accuracy in kinetic parameter predictions. tandfonline.com

Computational Spectroscopy of Hexanal, 3,3,5-trimethyl- and its Intermediates

Computational methods can predict various types of spectra, which are invaluable for the identification and characterization of molecules and their reaction intermediates.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated from the vibrational frequencies calculated using DFT. For aldehydes, a strong C=O stretching band is typically observed between 1660 and 1770 cm⁻¹. libretexts.orglibretexts.orgopenstax.org

NMR Spectroscopy: Chemical shifts for ¹H and ¹³C NMR spectra can be calculated, aiding in the structural elucidation of Hexanal, 3,3,5-trimethyl-. Aldehydic protons typically show a distinctive peak around 9-10 ppm in ¹H NMR spectra. libretexts.orgopenstax.org

Mass Spectrometry: While direct prediction of mass spectra is complex, computational methods can help in understanding fragmentation patterns, such as the McLafferty rearrangement, which is characteristic for aliphatic aldehydes and ketones. libretexts.orgopenstax.org

Illustrative Table of Predicted Spectroscopic Data:

Spectroscopic DataPredicted Range for Aldehydes
IR C=O Stretch (cm⁻¹)1700 - 1740
¹H NMR Aldehyde Proton (ppm)9.0 - 10.0
¹³C NMR Carbonyl Carbon (ppm)190 - 215

Note: These are general ranges for aldehydes and not specific calculated values for Hexanal, 3,3,5-trimethyl-. libretexts.org

Molecular Modeling and Simulation of Hexanal, 3,3,5-trimethyl- Reaction Pathways

Molecular modeling and simulation techniques allow for the investigation of dynamic processes and reaction mechanisms, providing insights that are often difficult to obtain through experiments alone.

Potential Energy Surface Analysis for Reaction Mechanisms

A Potential Energy Surface (PES) maps the energy of a molecule as a function of its geometry. By exploring the PES, one can identify stable molecules (reactants, products, intermediates) and the transition states that connect them. For Hexanal, 3,3,5-trimethyl-, a PES analysis would be crucial for understanding its reactivity, for instance, in oxidation or combustion reactions. Such analyses have been performed for other branched aldehydes to elucidate reaction pathways and determine activation energies. tandfonline.com

Conformational Analysis of Hexanal, 3,3,5-trimethyl-

A detailed conformational analysis of Hexanal, 3,3,5-trimethyl- using computational methods such as Density Functional Theory (DFT) or other advanced molecular modeling techniques is not extensively reported in peer-reviewed scientific literature. Conformational analysis is a critical aspect of understanding a molecule's behavior, as its three-dimensional shape influences its reactivity, physical properties, and biological interactions.

For a molecule like Hexanal, 3,3,5-trimethyl-, a conformational analysis would typically involve the identification of all possible low-energy conformers resulting from the rotation around its single bonds. The presence of bulky methyl groups at the 3 and 5 positions introduces significant steric hindrance, which would be a key factor in determining the most stable conformations. The aldehyde functional group also contributes to the molecule's electronic and steric landscape.

While specific studies are not available, a theoretical conformational analysis would likely focus on the dihedral angles along the carbon backbone to map the potential energy surface and identify the global and local energy minima. The data from such a study would provide insights into the most probable shapes the molecule adopts in different environments.

Table 1: Computed Physicochemical Properties of Hexanal, 3,3,5-trimethyl-

PropertyValueSource
Molecular Weight142.24 g/mol PubChem nih.gov
XLogP3-AA2.7PubChem nih.gov
Hydrogen Bond Donor Count0PubChem nih.gov
Hydrogen Bond Acceptor Count1PubChem nih.gov
Rotatable Bond Count5PubChem nih.gov
Exact Mass142.135765193 DaPubChem nih.gov
Topological Polar Surface Area17.1 ŲPubChem nih.gov
Heavy Atom Count10PubChem nih.gov

This table presents computationally derived properties and does not represent the results of a specific conformational analysis study.

Machine Learning and Artificial Intelligence Applications in Studying Hexanal, 3,3,5-trimethyl-

The application of machine learning (ML) and artificial intelligence (AI) in the field of chemistry is a rapidly growing area of research, offering powerful tools for predicting molecular properties, reaction outcomes, and aiding in drug discovery. arxiv.orgidrblab.orgiapchem.org These technologies can analyze vast datasets to identify complex patterns and relationships that are not immediately apparent through traditional analysis. nih.govnih.gov

However, specific research detailing the use of ML or AI models for the study of Hexanal, 3,3,5-trimethyl- is not readily found in the scientific literature. In a broader context, ML models are being developed to predict various properties of organic molecules, such as their boiling point, solubility, and toxicity, based on their structure. arxiv.orgidrblab.org For a compound like Hexanal, 3,3,5-trimethyl-, ML algorithms could potentially be trained on datasets of similar aldehydes to predict its spectroscopic characteristics (e.g., NMR and IR spectra), chromatographic retention times, or sensory properties.

One commercial application mentions the use of AI in HPLC method development, which could be applicable to the analysis of Hexanal, 3,3,5-trimethyl-. arxiv.org This suggests that AI is being used in a practical setting to optimize analytical techniques for various chemical compounds.

The development of robust ML models for chemical predictions relies heavily on the availability of large and high-quality datasets. As more experimental data for compounds like Hexanal, 3,3,5-trimethyl- becomes available, the potential for applying sophisticated AI and ML techniques to understand and predict its behavior will undoubtedly increase.

Research Applications and Environmental Considerations of Hexanal, 3,3,5 Trimethyl

Role of Hexanal (B45976), 3,3,5-trimethyl- as an Intermediate in Industrial Chemical Synthesis

Hexanal, 3,3,5-trimethyl-, often referred to as isononylaldehyde, is a key intermediate in the chemical industry. evonik.comnih.gov Its branched structure, resulting from its synthesis from diisobutylene via the oxo reaction or hydroformylation, makes it a valuable precursor for a range of specialty chemicals. evonik.comnih.govgoogle.compatsnap.comchemicalbook.com Industrial production focuses on achieving a high isomeric purity of over 95%, which allows for its direct use in subsequent manufacturing processes without extensive purification. evonik.comevonik.com This high purity is essential for the synthesis of high-quality, high-performance products. evonik.comevonik.com The compound's reactivity as an aldehyde allows it to participate in various chemical transformations, making it a versatile building block. cymitquimica.commarketresearchintellect.com

Precursor in Polymer Chemistry Research

In the field of polymer chemistry, Hexanal, 3,3,5-trimethyl- is utilized as an intermediate in the synthesis of polymer additives. ontosight.aimarketresearchintellect.com Its chemical structure is a starting point for creating more complex molecules that can be incorporated into polymers to modify their properties. marketresearchintellect.com These additives are crucial for enhancing the performance and durability of plastics and other polymeric materials. marketresearchintellect.com Research in this area focuses on leveraging the unique branched structure of the aldehyde to develop novel additives.

Synthetic Building Block for Specialty Chemicals and Materials Research

As a synthetic building block, Hexanal, 3,3,5-trimethyl- is instrumental in the production of various specialty chemicals. evonik.comevonik.commarketresearchintellect.com Its applications include the manufacturing of high-performance lubricants and lubricant additives. evonik.comevonik.com The compound's structure contributes to the desired properties of these lubricants, particularly cooling lubricants. evonik.com Furthermore, it serves as a precursor for plasticizers, which are essential additives in the plastics industry. evonik.com Research has also demonstrated its use in the preparation of gem-dithiols through reaction with hydrogen sulfide (B99878), showcasing its utility in synthesizing sulfur-containing organic compounds. chemicalbook.com

Summary of Industrial Applications

Application AreaSpecific UseSource
Lubricants Intermediate for high-performance lubricants and additives evonik.comevonik.com
Plastics Precursor for plasticizers and polymer additives evonik.commarketresearchintellect.com
Specialty Chemicals Building block for various high-value chemicals evonik.comevonik.commarketresearchintellect.com
Fragrances Intermediate for fragrance compounds like 3,5,5-trimethylhexanol evonik.com

Role in Flavor and Fragrance Chemistry Research (excluding specific product formulations or sensory evaluation itself, focusing on chemical aspects)

The chemical properties of Hexanal, 3,3,5-trimethyl- make it a compound of interest in flavor and fragrance chemistry research. It serves as a precursor in the synthesis of other fragrance ingredients, most notably 3,5,5-trimethylhexanol, through reduction of the aldehyde group. evonik.comsigmaaldrich.com Chemically, it is relatively stable against oxidation and polymerization, which is a desirable trait for fragrance ingredients. chemicalbook.com However, its aldehyde functional group can react with compounds containing primary amine groups, such as anthranilates, to form colored condensation products, a reaction that is carefully considered in chemical research for fragrance compositions. chemicalbook.com In experimental perfumery, it is explored for its ability to create specific chemical effects, such as introducing diffusive top-notes in floral fragrance profiles. thegoodscentscompany.com Its synthesis from diisobutylene via hydroformylation is a well-established industrial process that provides the raw material for these applications. nih.govpatsnap.com

Biochemical Research Contexts of Hexanal, 3,3,5-trimethyl-

The investigation of Hexanal, 3,3,5-trimethyl- in biochemical research is an emerging area. Its classification as a fatty aldehyde and a volatile organic compound (VOC) provides the basis for its study in biological systems. ontosight.aichemicalbook.com

Investigation of Hexanal, 3,3,5-trimethyl- in Biological Pathways and Interactions with Enzymes (as a chemical entity, not its biological activity for therapeutic uses)

As a fatty aldehyde, Hexanal, 3,3,5-trimethyl- belongs to a class of compounds that are structurally related to molecules involved in various biological pathways. chemicalbook.com Research into its specific interactions within these pathways is still developing. One documented chemical transformation that could have biochemical relevance is its reaction with hydrogen sulfide to form gem-dithiols, as these sulfur-containing moieties are present in various biologically active molecules. chemicalbook.com However, detailed studies on the direct interaction of Hexanal, 3,3,5-trimethyl- with specific enzymes or its metabolic fate in biological systems are limited in the current scientific literature.

Hexanal, 3,3,5-trimethyl- as a Volatile Compound in Biological Systems Research

Microbial Metabolism and Fermentation Processes Affecting Hexanal, 3,3,5-trimethyl- Levels

The study of how microorganisms metabolize substances is crucial for understanding biochemical pathways. While specific studies on the microbial metabolism of Hexanal, 3,3,5-trimethyl- are not extensively detailed in the provided results, general principles of microbial metabolism of aldehydes are well-established. Microorganisms, particularly bacteria and yeasts, can utilize aldehydes as carbon sources through various metabolic pathways. These processes often involve oxidation of the aldehyde to a carboxylic acid, which can then enter central metabolic pathways like the Krebs cycle.

Fermentation processes, particularly in the context of food and beverages, are known to produce a wide array of volatile compounds, including aldehydes. The levels of Hexanal, 3,3,5-trimethyl- in a fermented product would be influenced by the specific strains of microorganisms used, the fermentation conditions (such as temperature and pH), and the composition of the raw materials. For instance, research on fermented sausages has shown that different strains of Lactobacillus helveticus can influence the aromatic flavor profile, which is determined by the volatile compounds produced during fermentation. nih.gov Similarly, the fermentation and drying processes of cocoa beans contribute to the formation of various volatile compounds, including aldehydes. copernicus.org The degradation of certain compounds by microbial action can also lead to the formation of aldehydes. For example, the biodegradation of the explosive RDX by Klebsiella pneumoniae can produce formaldehyde (B43269) and methanol (B129727) as byproducts. nih.gov

Volatile Compound Profiles in Food Science Research (excluding flavor profiles)

Beyond its contribution to flavor, the analysis of volatile organic compounds (VOCs) like Hexanal, 3,3,5-trimethyl- is a significant area of food science research for quality assessment, traceability, and safety. nih.gov The presence and concentration of specific volatile compounds can serve as markers for various aspects of food quality and processing.

In food science, the volatile profile of a product can indicate its freshness, degree of processing, and potential spoilage. For example, the analysis of volatile aldehydes in white wines is used to understand their chemical composition and sensory characteristics. sigmaaldrich.comsigmaaldrich.com Similarly, in the study of dried onions, the profile of volatile compounds, including a variety of aldehydes and sulfur-containing compounds, differs depending on the cut and drying process, which in turn affects their properties as a functional food ingredient. mdpi.com The identification of over 10,000 volatile compounds in foods and beverages highlights the complexity of these profiles and the intensity of research in this area. nih.gov

Advanced analytical techniques such as headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) are employed to identify and quantify these volatile compounds. mdpi.com These methods allow for the detailed characterization of the volatile fraction of food products, providing valuable information for quality control and product development.

Environmental Fate and Transformation Mechanisms of Hexanal, 3,3,5-trimethyl-

Understanding the environmental journey of chemical compounds is essential for assessing their ecological impact. For Hexanal, 3,3,5-trimethyl-, this involves its breakdown in the atmosphere, its movement through different environmental compartments, and its accumulation and degradation in ecosystems.

Atmospheric Oxidation and Degradation Pathways

In the atmosphere, Hexanal, 3,3,5-trimethyl- is primarily degraded by reacting with photochemically-produced hydroxyl (OH) radicals. nih.gov The estimated half-life for this reaction in the air is approximately 12 hours. nih.gov This indicates a relatively rapid degradation process. The degradation of similar aldehydes, such as 2-methylbutanal, also occurs through reactions with OH radicals and chlorine atoms, as well as through photolysis. copernicus.org

The oxidation of aldehydes in the atmosphere can lead to the formation of various secondary products, including other organic compounds and secondary organic aerosols (SOA). rsc.orgresearchgate.net For instance, the atmospheric oxidation of 1,3,5-trimethylbenzene, a related aromatic compound, initiated by OH radicals, leads to the formation of peroxy radicals, which can then react further to form products like trimethyl phenol (B47542) and methylglyoxal. rsc.org The specific degradation products of Hexanal, 3,3,5-trimethyl- in the atmosphere would depend on the specific atmospheric conditions and the presence of other reactive species.

Environmental Transport and Distribution Research

The environmental transport and distribution of Hexanal, 3,3,5-trimethyl- are influenced by its physical and chemical properties. Its Henry's Law constant suggests that it is expected to volatilize from water surfaces. nih.gov This property indicates a tendency for the compound to move from water bodies into the atmosphere.

Once in the atmosphere, its distribution will be governed by atmospheric currents and its degradation rate. For compounds with similar properties, their presence in different environmental compartments is a result of partitioning between air, water, soil, and biota. The low water solubility of Hexanal, 3,3,5-trimethyl- suggests that it will not readily dissolve in water. evonik.com

Mechanisms of Accumulation and Degradation in Ecosystems

The potential for Hexanal, 3,3,5-trimethyl- to accumulate in ecosystems depends on the balance between its introduction into the environment and its degradation rate. While its atmospheric degradation is relatively rapid, its fate in soil and water is also a critical consideration.

In soil and water, both biotic (microbial) and abiotic (chemical) processes can contribute to the degradation of organic compounds. nih.gov The rate of degradation can be influenced by factors such as pH, temperature, and the presence of specific microorganisms. nih.gov For some compounds, chemical degradation processes like hydrolysis can be significant, while for others, microbial breakdown is the primary removal mechanism. nih.gov Given that microorganisms can play a role in the breakdown of aldehydes, it is plausible that microbial degradation contributes to the removal of Hexanal, 3,3,5-trimethyl- from soil and water environments, although specific studies on this are not detailed in the provided search results.

Future Research Directions and Challenges in Hexanal, 3,3,5 Trimethyl Studies

Advancements in Sustainable Synthesis of Hexanal (B45976), 3,3,5-trimethyl-

The principles of green chemistry are increasingly guiding the development of new synthetic routes for industrial chemicals. u-szeged.hurptu.de For Hexanal, 3,3,5-trimethyl-, a key challenge is to move away from traditional synthesis methods that may rely on non-renewable resources and harsh reaction conditions. Future research in this area will likely focus on several key aspects:

Utilization of Renewable Feedstocks: A primary goal is to develop pathways that utilize biomass as a starting material. nih.govreagent.co.uk Lignocellulose, fats, and oils are abundant renewable feedstocks that can be chemically or biologically transformed into building blocks for more complex molecules. rsc.org Research is needed to identify and engineer efficient routes to convert components of these feedstocks into precursors for C9 aldehydes like Hexanal, 3,3,5-trimethyl-.

Biocatalytic Approaches: The use of enzymes in chemical synthesis offers high selectivity and mild reaction conditions. uva.nl Future studies could explore the potential of aldehyde dehydrogenases or other engineered enzymes for the synthesis of Hexanal, 3,3,5-trimethyl-. uva.nl This could involve the biocatalytic oxidation of the corresponding alcohol, 3,3,5-trimethylhexanol, or the development of multi-enzyme cascade reactions starting from simpler, bio-based molecules.

Green Catalytic Processes: The development of environmentally benign catalysts is another crucial area. This includes catalysts that are highly efficient, recyclable, and operate under mild conditions. For instance, research into photocatalysis or electrocatalysis for aldehyde synthesis could offer more sustainable alternatives to traditional methods. rsc.org The use of nitrogen dioxide gas as an oxidizing agent for the conversion of alcohols to aldehydes with the formation of nitric acid as a recyclable by-product is another promising green chemistry approach. nih.gov

Sustainable Synthesis Approach Potential Advantages Research Challenges
Renewable Feedstocks (Biomass) Reduced reliance on fossil fuels, potential for carbon neutrality. nih.govreagent.co.ukComplex feedstock composition, development of efficient conversion pathways. rsc.org
Biocatalysis High selectivity, mild reaction conditions, reduced waste. uva.nlEnzyme stability and cost, development of enzymes for specific non-natural substrates.
Green Catalytic Processes Increased energy efficiency, use of non-toxic reagents, catalyst recyclability. rsc.orgnih.govCatalyst design and stability, process scale-up.

Exploration of Novel Reaction Pathways and Catalytic Systems for Hexanal, 3,3,5-trimethyl-

The primary industrial route to aldehydes is often hydroformylation (the oxo process), where an alkene is reacted with syngas (a mixture of carbon monoxide and hydrogen). researchgate.net For Hexanal, 3,3,5-trimethyl-, this would typically involve the hydroformylation of a branched C8 alkene. Future research will likely focus on optimizing this process and exploring entirely new synthetic methodologies.

Advanced Hydroformylation Catalysts: A significant challenge in the hydroformylation of branched alkenes is controlling the regioselectivity to favor the desired branched aldehyde product. researchgate.netacs.org Research into novel catalyst systems, particularly those based on rhodium or other transition metals with specifically designed ligands, is crucial. acs.org The goal is to develop catalysts that offer high activity and selectivity for the formation of Hexanal, 3,3,5-trimethyl- under milder conditions. Recent advancements have shown that bidentate ligands can enhance catalyst selectivity compared to monodentate ligands. researchgate.net

Alternative Catalytic Systems: Beyond hydroformylation, the development of other catalytic systems for aldehyde synthesis is an active area of research. This includes oxidation catalysts that can selectively convert the corresponding primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. researchgate.net Copper(I)-catalyzed oxidation of α-hydroxy ketones to α-keto aldehydes using oxygen as the oxidant is one such example of a selective oxidation method. rsc.org

Flow Chemistry and Process Intensification: The use of flow chemistry offers several advantages for chemical synthesis, including improved heat and mass transfer, enhanced safety, and easier scalability. digitellinc.com Future research could explore the application of flow chemistry to the synthesis of Hexanal, 3,3,5-trimethyl-. This would involve designing and optimizing continuous flow reactors and integrating them with advanced process control systems.

Catalytic Approach Key Features Future Research Focus
Advanced Hydroformylation High atom economy, direct route to aldehydes. researchgate.netLigand design for improved regioselectivity, catalyst stability and recycling. acs.org
Selective Oxidation Use of alternative starting materials (alcohols). researchgate.netDevelopment of highly selective and robust oxidation catalysts, avoiding over-oxidation. rsc.org
Flow Chemistry Enhanced process control and safety, scalability. digitellinc.comReactor design, optimization of reaction parameters in a continuous system.

Development of Integrated Analytical and Computational Methodologies for Hexanal, 3,3,5-trimethyl-

Accurate and efficient analysis is essential for process monitoring, quality control, and understanding the environmental fate of Hexanal, 3,3,5-trimethyl-. Future advancements in this area will likely involve the integration of sophisticated analytical techniques with computational modeling.

Advanced Analytical Techniques: As a volatile organic compound (VOC), Hexanal, 3,3,5-trimethyl- can be analyzed by gas chromatography (GC) coupled with mass spectrometry (MS). iltusa.comthermofisher.com Future research could focus on developing more rapid and sensitive methods, such as headspace-solid phase microextraction (HS-SPME) coupled with GC-MS, for real-time process monitoring and trace-level detection in complex matrices. iltusa.com Additionally, techniques like proton-transfer-reaction mass spectrometry (PTR-MS) offer the potential for online, real-time monitoring of VOCs without extensive sample preparation. frontiersin.orgfrontiersin.org

Computational Fluid Dynamics (CFD): CFD modeling can be a powerful tool for optimizing reactor design and reaction conditions. researchgate.netfrontiersin.org By simulating fluid flow, heat transfer, and reaction kinetics, CFD can help in scaling up the synthesis of Hexanal, 3,3,5-trimethyl- from the lab to an industrial scale, ensuring efficiency and safety.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the interactions of Hexanal, 3,3,5-trimethyl- with other molecules at the atomic level. nih.govacs.org This can be particularly useful for understanding its behavior in complex mixtures, such as fragrance formulations or biological systems. For example, simulations could model the interaction of the aldehyde with olfactory receptors or its partitioning in different environmental compartments.

Methodology Application to Hexanal, 3,3,5-trimethyl- Studies Potential Impact
Advanced GC-MS/PTR-MS Real-time process monitoring, trace analysis in environmental and biological samples. thermofisher.comfrontiersin.orgfrontiersin.orgImproved quality control, better understanding of environmental fate and exposure.
Computational Fluid Dynamics (CFD) Reactor design and optimization, process scale-up. researchgate.netfrontiersin.orgMore efficient and safer industrial production.
Molecular Dynamics (MD) Simulations Understanding intermolecular interactions, predicting behavior in complex matrices. nih.govacs.orgDesign of improved formulations, prediction of biological and environmental interactions.

Deeper Mechanistic Understanding of Hexanal, 3,3,5-trimethyl- in Complex Chemical Environments

Hexanal, 3,3,5-trimethyl-, as a volatile organic compound, can participate in a variety of chemical reactions in different environments, from industrial processes to the atmosphere. nih.govmdpi.com A deeper understanding of these reaction mechanisms is crucial for predicting its stability, reactivity, and potential environmental impact.

Atmospheric Chemistry: Aldehydes are important precursors to the formation of secondary organic aerosols and can influence atmospheric ozone and hydroxyl radical concentrations. researchgate.netacs.orgcopernicus.org Future research should investigate the atmospheric degradation pathways of Hexanal, 3,3,5-trimethyl-, including its reactions with hydroxyl radicals, nitrate (B79036) radicals, and ozone. researchgate.netacs.org Understanding these reactions is essential for accurately modeling its atmospheric lifetime and its contribution to air quality. The abstraction of the aldehydic hydrogen is a key reaction pathway for many aldehydes in the atmosphere. researchgate.net

Reaction Kinetics and Mechanisms: Detailed kinetic and mechanistic studies are needed to understand the reactivity of Hexanal, 3,3,5-trimethyl- in various chemical systems. This includes studying its thermal stability, its reactivity with other components in product formulations, and its potential to form by-products. Quantum chemical calculations can be a valuable tool for elucidating reaction pathways and transition states. nih.gov

Interactions in Biological Systems: As a fragrance ingredient, understanding the interaction of Hexanal, 3,3,5-trimethyl- with biological systems, such as olfactory receptors, is of interest. Furthermore, like other aldehydes, it has the potential to be metabolized in the body. nih.gov Research into its metabolic fate and potential biological activity could provide valuable insights.

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for structural elucidation of 3,3,5-trimethylhexanal?

Answer:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the aldehyde proton (δ ~9.5–10 ppm) and methyl group environments. Compare with reference data for 3,3,5-trimethylhexanal (CAS 5435-64-3) .
  • GC-MS : Use retention indices (e.g., NIST data) to differentiate it from structural isomers. For example, 3,3,5-trimethylhexanal has distinct fragmentation patterns (e.g., m/z 142 [M+^+], 85 [C5_5H9_9O+^+]) .
  • IR Spectroscopy : Identify the aldehyde C=O stretch (~1720 cm1^{-1}) and C-H stretches of branched methyl groups (~2950 cm1^{-1}) .

Advanced: How can researchers resolve discrepancies in reported thermodynamic properties (e.g., boiling point, vapor pressure) of 3,3,5-trimethylhexanal?

Answer:

  • Purity Assessment : Use high-resolution GC or HPLC to confirm sample purity, as impurities can skew boiling point measurements .
  • Cross-Reference Databases : Compare experimental data with NIST Standard Reference Database 69, which provides validated enthalpy of vaporization (ΔvapH°) and boiling points (Tboil) for branched aldehydes .
  • Computational Methods : Apply group-contribution models (e.g., Joback or Crippen methods) to predict properties and identify outliers .

Basic: What synthetic routes are documented for preparing 3,3,5-trimethylhexanal in academic settings?

Answer:

  • Oxidation of Alcohols : Start with 3,3,5-trimethylhexanol and oxidize using pyridinium chlorochromate (PCC) under anhydrous conditions to preserve the aldehyde group .
  • Grignard Reaction : React 3,3,5-trimethylcyclohexanone (CAS 873-94-9) with methyl magnesium bromide, followed by acidic workup and oxidation .
  • Quality Control : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 9:1) and confirm product identity via GC-MS .

Advanced: What challenges arise in distinguishing 3,3,5-trimethylhexanal from its stereoisomers or structural analogs?

Answer:

  • Stereochemical Complexity : Use chiral GC columns or derivatization (e.g., formation of hydrazones) to separate cis/trans isomers, which may co-elute on standard columns .
  • Retention Index Cross-Validation : Compare experimental retention indices (e.g., 765–830 on non-polar columns) with NIST data to rule out analogs like 3,5,5-trimethylcyclohexanol (CAS 933-48-2) .
  • High-Resolution Mass Spectrometry : Differentiate isomers via exact mass measurements (e.g., 142.1358 for C9_9H18_{18}O) and isotope pattern analysis .

Basic: How should researchers handle and store 3,3,5-trimethylhexanal to prevent degradation?

Answer:

  • Storage Conditions : Store under inert gas (N2_2 or Ar) at 2–8°C in amber vials to minimize oxidation and photodegradation .
  • Stability Testing : Periodically analyze stored samples via GC to detect aldehyde oxidation to carboxylic acids (e.g., 3,3,5-trimethylhexanoic acid) .
  • Safety Protocols : Use fume hoods and PPE due to volatility (predicted logP ~2.5) and potential respiratory irritation .

Advanced: What computational approaches are suitable for modeling the reactivity of 3,3,5-trimethylhexanal in catalytic studies?

Answer:

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to study electrophilic aldehyde group behavior in reactions like aldol condensation .
  • Molecular Dynamics Simulations : Predict solvent effects (e.g., hexane vs. ethanol) on reaction kinetics using software like Gaussian or ORCA .
  • QSPR Models : Corrate experimental data (e.g., logP, boiling point) with molecular descriptors (e.g., McGowan volume) for property prediction .

Basic: What are the key spectral databases for validating 3,3,5-trimethylhexanal in natural product research?

Answer:

  • NIST Chemistry WebBook : Provides reference IR, NMR, and MS spectra for aldehydes (CAS 5435-64-3) .
  • PubChem : Cross-check InChIKey (WTPYRCJDOZVZON-UHFFFAOYSA-N) and CAS registry data .
  • MassBank : Access high-resolution MS/MS spectra for fragmentation pattern verification .

Advanced: How can researchers address inconsistencies in environmental fate studies of 3,3,5-trimethylhexanal?

Answer:

  • Degradation Studies : Perform photolysis experiments under simulated sunlight (λ > 290 nm) to quantify half-life and identify degradation products (e.g., via LC-MS) .
  • Partition Coefficients : Measure logKow_{ow} (octanol-water) and Henry’s law constants experimentally, as predicted values may vary due to branching effects .
  • Ecotoxicology Assays : Use standardized protocols (e.g., OECD 201/202) to assess aquatic toxicity, ensuring consistency with literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.